molecular formula C26H29NO2 B1665048 (E)-4-Hydroxytamoxifen CAS No. 174592-47-3

(E)-4-Hydroxytamoxifen

Cat. No.: B1665048
CAS No.: 174592-47-3
M. Wt: 387.5 g/mol
InChI Key: TXUZVZSFRXZGTL-OCEACIFDSA-N
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Description

(E)-Afimoxifene, also known as 4-hydroxy-N-desmethyltamoxifen, is a selective estrogen receptor modulator (SERM). It is an active metabolite of tamoxifen, a well-known drug used in the treatment of estrogen receptor-positive breast cancer. (E)-Afimoxifene exhibits higher affinity for estrogen receptors compared to tamoxifen, making it a potent anti-estrogenic agent.

Mechanism of Action

Target of Action

(E)-4-Hydroxytamoxifen, also known as Afimoxifene, is a selective estrogen receptor modulator (SERM). Its primary targets are estrogen receptors (ERs), which are found in various tissues throughout the body, including the breast, uterus, and bone. ERs play a crucial role in regulating gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

Afimoxifene binds to ERs, blocking the binding of the body’s natural estrogens. This binding induces a conformational change in the receptor, resulting in an altered pattern of gene expression. As a result, Afimoxifene can inhibit the growth of estrogen-dependent breast cancer cells, acting as an antagonist in these tissues .

Biochemical Pathways

The binding of Afimoxifene to ERs affects various biochemical pathways. It inhibits the transcription of estrogen-responsive genes, leading to a decrease in the synthesis of DNA, RNA, and protein in estrogen-responsive tissues. This inhibition disrupts cell cycle progression, leading to cell growth arrest and potentially cell death .

Pharmacokinetics

The pharmacokinetics of Afimoxifene involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, Afimoxifene is well absorbed and undergoes extensive first-pass metabolism in the liver. It is widely distributed in the body and binds extensively to plasma proteins. Afimoxifene is metabolized primarily by cytochrome P450 enzymes and is excreted in feces .

Result of Action

The molecular and cellular effects of Afimoxifene’s action include the inhibition of cell proliferation and induction of cell death in estrogen-dependent tissues. This leads to a reduction in the size of estrogen-dependent tumors, such as those found in breast cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Afimoxifene. Factors such as pH, temperature, and the presence of other substances can affect the drug’s absorption, distribution, metabolism, and excretion. Additionally, individual patient factors, such as age, sex, genetic polymorphisms, and the presence of other diseases, can also influence the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Afimoxifene typically involves the demethylation of tamoxifen followed by hydroxylation. One common method includes the use of boron tribromide (BBr3) for demethylation and subsequent hydroxylation using hydrogen peroxide (H2O2) in the presence of a catalyst .

Industrial Production Methods

Industrial production of (E)-Afimoxifene involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(E)-Afimoxifene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound, tamoxifen.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tamoxifen.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Afimoxifene has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of SERMs and their interactions with estrogen receptors.

    Biology: Employed in cellular studies to understand estrogen receptor signaling pathways.

    Medicine: Investigated for its potential use in the treatment of breast cancer and other estrogen receptor-related conditions.

    Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: The parent compound of (E)-Afimoxifene, used widely in breast cancer treatment.

    Raloxifene: Another SERM with similar anti-estrogenic properties.

    Toremifene: A structural analog of tamoxifen with similar therapeutic applications.

Uniqueness

(E)-Afimoxifene is unique due to its higher affinity for estrogen receptors compared to tamoxifen, making it a more potent anti-estrogenic agent. Its ability to selectively modulate estrogen receptor activity with fewer side effects makes it a promising candidate for further therapeutic development .

Properties

IUPAC Name

4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZVZSFRXZGTL-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169854
Record name (E)-4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174592-47-3, 68392-35-8
Record name (E)-4-Hydroxytamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174592-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afimoxifene, E-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174592473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFIMOXIFENE, E-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKE3PH0IML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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